molecular formula C3H3IN2S B2786127 4-Iodo-1,2-thiazol-3-amine CAS No. 2158718-02-4

4-Iodo-1,2-thiazol-3-amine

Cat. No.: B2786127
CAS No.: 2158718-02-4
M. Wt: 226.04
InChI Key: VPMRUWUQFREDPC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,2-thiazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with iodine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often incorporating continuous flow reactors and automated systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1,2-thiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include 4-amino-1,2-thiazoles, 4-thio-1,2-thiazoles, or 4-alkoxy-1,2-thiazoles.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydrothiazoles.

Scientific Research Applications

Comparison with Similar Compounds

    2-Aminothiazole: Known for its antimicrobial and anticancer activities.

    4-Phenyl-1,3-thiazole-2-amine: Exhibits antileishmanial activity.

    4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: Acts as a phosphodiesterase 4 inhibitor.

Uniqueness: 4-Iodo-1,2-thiazol-3-amine stands out due to the presence of the iodine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

4-iodo-1,2-thiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3IN2S/c4-2-1-7-6-3(2)5/h1H,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMRUWUQFREDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3IN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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